Regioisomeric Scaffold Differentiation: N-3 vs. N-8 Substituted Azabicyclo[3.2.1]octane Sulfonamides
The target compound is the only commercially available example bearing a 3-azabicyclo[3.2.1]octane-3-sulfonyl group directly attached to a 2-methoxyphenyl benzenesulfonamide. All published biologically active azabicyclo[3.2.1]octane sulfonamides—including the CCR5 antagonist series (WO2011011652A1, IC50 range 0.000292–0.134 μM) and the NAAA inhibitor ARN19689 (IC50 = 0.042 μM) —utilize N-8 or N-6 substitution. The regioisomeric difference results in a computed topological polar surface area (TPSA) of 110 Ų for the target compound compared to 88–96 Ų for representative N-8 substituted analogs, translating to a ~15–25% increase in polar surface area that alters membrane permeability and target engagement profiles .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 110 Ų (computed, PubChem CID 165943104) |
| Comparator Or Baseline | Representative N-8 azabicyclo[3.2.1]octane sulfonamides: TPSA 88–96 Ų |
| Quantified Difference | ΔTPSA = +14–22 Ų (15–25% increase vs. N-8 substituted analogs) |
| Conditions | In silico computation via PubChem Cactvs 3.4.8.18; comparison across structurally analogous sulfonamides |
Why This Matters
A 15–25% higher TPSA directly impacts passive membrane permeability and oral bioavailability predictions, making this scaffold distinguishable for CNS vs. peripheral target applications.
- [1] WO2011011652A1. Therapeutic Compounds. GlaxoSmithKline LLC. IC50 range for azabicyclo[3.2.1]octane sulfonamide CCR5 antagonists: 0.000292–0.134 μM. View Source
- [2] Di Fruscia P, et al. J Med Chem. 2021;64(19):14427-14447. ARN19689 NAAA IC50 = 0.042 μM. View Source
- [3] PubChem CID 165943104. Computed TPSA = 110 Ų. Comparative TPSA values for N-8 substituted analogs calculated using the same Cactvs 3.4.8.18 algorithm. View Source
